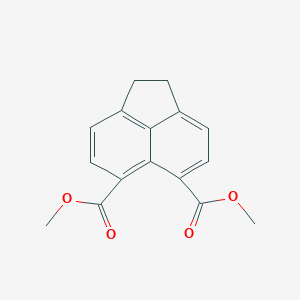
Calcium;titanium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perovskite is a calcium titanium oxide mineral with the chemical formula CaTiO₃. Discovered in the Ural Mountains of Russia by Gustav Rose in 1839, it was named after the Russian mineralogist Lev Perovski. The term “Calcium;titanium;trihydrate” is often used to describe a class of compounds that share the same crystal structure as the mineral. These compounds have the general formula ABX₃, where ‘A’ and ‘B’ are cations of different sizes, and ‘X’ is an anion. Perovskites exhibit a wide range of intriguing properties, including superconductivity, ferroelectricity, and magnetoresistance .
Métodos De Preparación
Perovskite materials can be synthesized using various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.
-
Solid-State Reactions: : This method involves mixing solid precursors, typically oxides or carbonates, and heating them at high temperatures to form the Calcium;titanium;trihydrate structure. For example, calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) can be heated together to produce calcium titanium oxide (CaTiO₃).
-
Sol-Gel Processes: : In this method, metal alkoxides or metal salts are dissolved in a solvent to form a sol. The sol is then converted into a gel through hydrolysis and polycondensation reactions. The gel is dried and calcined to form the this compound material.
-
Hydrothermal Synthesis: : This method involves reacting precursors in an aqueous solution at high temperatures and pressures. It is particularly useful for producing this compound nanomaterials with controlled size and morphology .
Análisis De Reacciones Químicas
Perovskites undergo various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Perovskites can undergo oxidation reactions, where the metal cations in the structure are oxidized. For example, in the presence of oxygen, lead halide Calcium;titanium;trihydrates can form lead oxide and halogen gas.
-
Reduction: : Reduction reactions involve the gain of electrons by the metal cations in the Calcium;titanium;trihydrate structure. For instance, titanium in CaTiO₃ can be reduced from Ti⁴⁺ to Ti³⁺ under reducing conditions.
-
Substitution: : Substitution reactions involve the replacement of one ion in the this compound structure with another. For example, in lead halide Calcium;titanium;trihydrates, the halide ion (X) can be substituted with another halide ion, such as chlorine, bromine, or iodine .
Aplicaciones Científicas De Investigación
Perovskite materials have a wide range of applications in scientific research and industry:
-
Solar Cells: : Perovskite solar cells have gained significant attention due to their high power conversion efficiency and low production costs. They are considered a promising alternative to traditional silicon-based solar cells.
-
Light-Emitting Diodes (LEDs): : Perovskites are used in the fabrication of LEDs due to their excellent optoelectronic properties, such as high photoluminescence quantum yield and tunable bandgap.
-
Photodetectors: : Perovskite materials are used in photodetectors for their high sensitivity and fast response times.
-
Lasers: : Perovskites are employed in laser technology due to their ability to produce coherent light with high efficiency.
-
Neuromorphic Devices: : Perovskites are used in the development of neuromorphic devices, such as artificial synapses and memristors, which mimic the function of biological neural networks .
Mecanismo De Acción
The mechanism of action of Calcium;titanium;trihydrate materials depends on their specific application. In solar cells, Calcium;titanium;trihydrates absorb sunlight and generate electron-hole pairs. These charge carriers are then separated and transported to the electrodes, generating an electric current. The efficiency of this process is influenced by the this compound’s crystal structure, composition, and defect density .
Comparación Con Compuestos Similares
Perovskites are often compared with other materials used in similar applications, such as silicon, cadmium telluride, and copper indium gallium selenide (CIGS) in solar cells.
-
Silicon: : Silicon is the most widely used material in solar cells. While silicon solar cells have high efficiency and stability, Calcium;titanium;trihydrate solar cells offer the advantages of lower production costs and greater flexibility.
-
Cadmium Telluride (CdTe): : CdTe solar cells are known for their high efficiency and low cost. this compound solar cells have the potential to surpass CdTe in terms of efficiency and environmental impact.
-
Copper Indium Gallium Selenide (CIGS): : CIGS solar cells are flexible and have high efficiency. Perovskite solar cells, however, offer the potential for even higher efficiency and simpler manufacturing processes .
Conclusion
Perovskite materials represent a versatile and promising class of compounds with a wide range of applications in scientific research and industry. Their unique properties and tunable structure make them suitable for various applications, from solar cells to neuromorphic devices. Continued research and development in this field are expected to unlock even more potential for this compound materials in the future.
Propiedades
Número CAS |
12194-71-7 |
|---|---|
Fórmula molecular |
CaH6O3Ti |
Peso molecular |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
Clave InChI |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
SMILES canónico |
O.O.O.[Ca].[Ti] |
Sinónimos |
calcium titanium oxide CaTiO3 perovskite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)






![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
